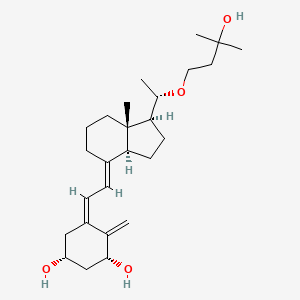
1beta,25-dihydroxy-22-oxavitamin D3/1beta,25-dihydroxy-22-oxacholecalciferol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1beta,25-dihydroxy-22-oxavitamin D3 involves the modification of the side chain skeleton of vitamin D3. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable precursor of vitamin D3.
Side Chain Modification: The side chain is reconstructed to introduce the 22-oxa modification.
Hydroxylation: The compound undergoes hydroxylation at the 1beta and 25 positions to yield the final product.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
1beta,25-dihydroxy-22-oxavitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1beta,25-dihydroxy-22-oxavitamin D3 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of vitamin D analogues.
Biology: The compound is studied for its role in cell differentiation and immune regulation.
Medicine: It has potential therapeutic applications in treating diseases like leukemia and other cancers due to its differentiation-inducing activity.
作用機序
1beta,25-dihydroxy-22-oxavitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound modulates the expression of genes involved in cell differentiation, immune response, and calcium homeostasis. This mechanism allows the compound to induce differentiation in various cell types without causing hypercalcemia .
類似化合物との比較
1beta,25-dihydroxy-22-oxavitamin D3 is unique compared to other vitamin D analogues due to its ability to induce cell differentiation without causing hypercalcemia. Similar compounds include:
1alpha,25-dihydroxyvitamin D3: The natural form of vitamin D3, which regulates calcium homeostasis but can cause hypercalcemia.
1alpha,25-dihydroxy-24a,24b-dihomo-22-oxavitamin D3: Another synthetic analogue with similar differentiation-inducing activity but different structural modifications.
These comparisons highlight the uniqueness of 1beta,25-dihydroxy-22-oxavitamin D3 in its therapeutic potential and reduced risk of hypercalcemia.
特性
分子式 |
C26H42O4 |
|---|---|
分子量 |
418.6 g/mol |
IUPAC名 |
(1R,3R,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24+,26+/m0/s1 |
InChIキー |
DTXXSJZBSTYZKE-MPEABVJYSA-N |
異性体SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C)OCCC(C)(C)O |
正規SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
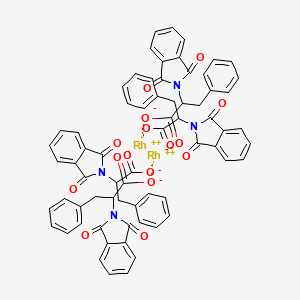
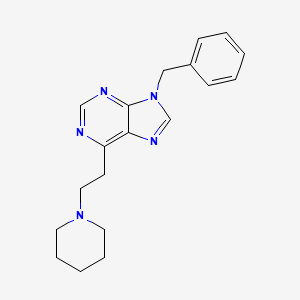
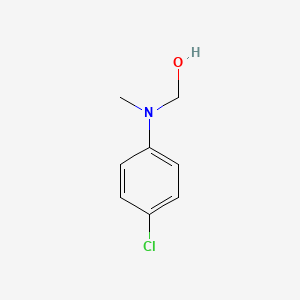
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)
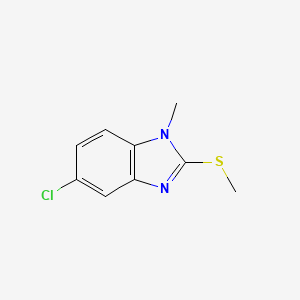

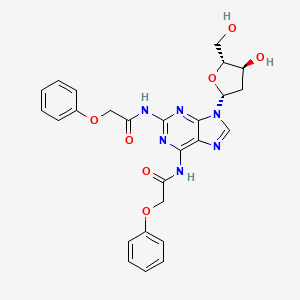
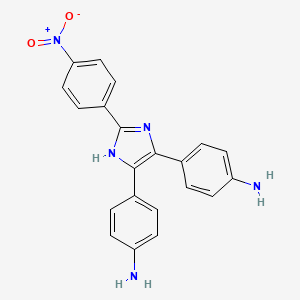
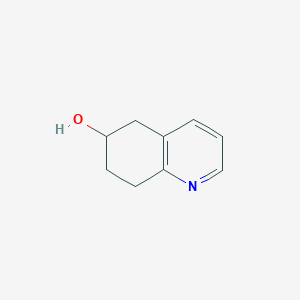
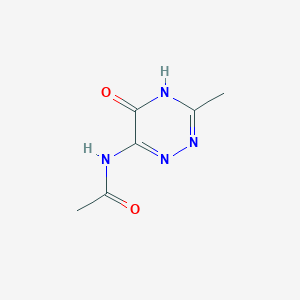
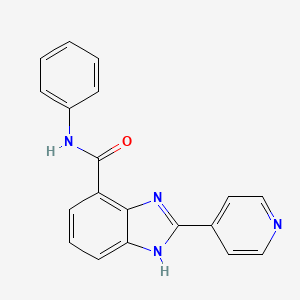
![1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
